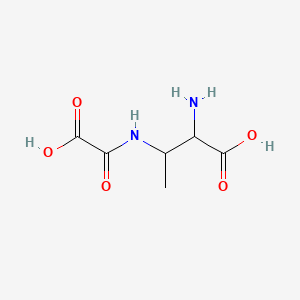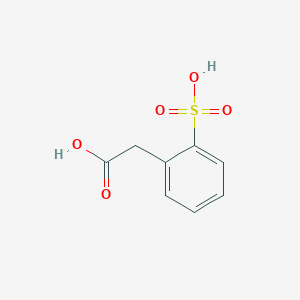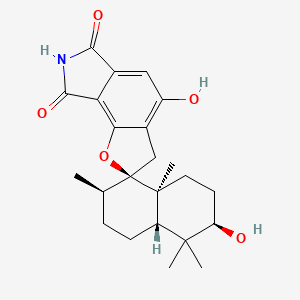
Etoposide Impurity B;Picroetoposide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etoposide Impurity B, also known as Picroetoposide, is a derivative of the chemotherapeutic agent etoposide. Etoposide is a semisynthetic derivative of podophyllotoxin, a compound extracted from the roots and rhizomes of the Mayapple plant. Picroetoposide is one of the impurities that can be found in etoposide formulations and is often monitored to ensure the purity and efficacy of the drug .
Méthodes De Préparation
The synthesis of Picroetoposide involves several steps, starting from podophyllotoxin. The synthetic route typically includes the following steps:
Hydroxylation: Podophyllotoxin undergoes hydroxylation to form 4’-demethylepipodophyllotoxin.
Glycosylation: The hydroxylated product is then glycosylated with a glucose derivative to form etoposide.
Isomerization: Etoposide can undergo isomerization under certain conditions to form Picroetoposide.
Industrial production methods for etoposide and its impurities involve similar steps but are optimized for large-scale production. These methods often include the use of high-pressure homogenization and other techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Picroetoposide can undergo various chemical reactions, including:
Oxidation: Picroetoposide can be oxidized to form different oxidation products. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction of Picroetoposide can lead to the formation of reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Picroetoposide can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones and other oxidized derivatives .
Applications De Recherche Scientifique
Picroetoposide has several scientific research applications, including:
Chemistry: Picroetoposide is used as a reference standard in the analysis of etoposide formulations.
Biology: Picroetoposide is used in studies of the biological activity of etoposide and its derivatives.
Medicine: Picroetoposide is used in studies of the pharmacokinetics and pharmacodynamics of etoposide.
Industry: Picroetoposide is used in the quality control and assurance of etoposide formulations.
Mécanisme D'action
Picroetoposide, like etoposide, exerts its effects by inhibiting the enzyme DNA topoisomerase II. This enzyme is responsible for relaxing supercoiled DNA during replication and transcription. By inhibiting this enzyme, Picroetoposide causes breaks in the DNA strands, leading to cell cycle arrest and apoptosis. The molecular targets of Picroetoposide include the DNA-topoisomerase II complex and other proteins involved in DNA repair and cell cycle regulation .
Comparaison Avec Des Composés Similaires
Picroetoposide is similar to other etoposide impurities and derivatives, such as:
Etoposide: The parent compound, which is widely used as a chemotherapeutic agent.
4’-Demethylepipodophyllotoxin: An intermediate in the synthesis of etoposide and Picroetoposide.
Podophyllotoxin: The natural product from which etoposide and its derivatives are synthesized.
Picroetoposide is unique in its specific isomeric structure, which can affect its chemical and biological properties. Compared to etoposide, Picroetoposide may have different reactivity and stability, which can influence its behavior in pharmaceutical formulations .
Propriétés
Formule moléculaire |
C29H32O13 |
|---|---|
Poids moléculaire |
588.6 g/mol |
Nom IUPAC |
(5S,5aR,8aS,9R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11?,15-,20+,21+,22+,24+,25+,26+,27+,29-/m0/s1 |
Clé InChI |
VJJPUSNTGOMMGY-PNRINKNLSA-N |
SMILES isomérique |
CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
SMILES canonique |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B13832526.png)
![3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide](/img/structure/B13832532.png)
![(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13832538.png)
![Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI)](/img/structure/B13832546.png)

![9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13832567.png)

![4-[(2,4-Dimethyl-3H-1,2,4-Triazol-2-Ium-3-Yl)Azo]-N,N-Dimethyl-Aniline Tetrafluoroborate](/img/structure/B13832581.png)
![2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanamine](/img/structure/B13832588.png)

![1-[4-(difluoromethoxy)phenyl]-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B13832600.png)
![Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-](/img/structure/B13832604.png)
![2-[(2-Amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate](/img/structure/B13832615.png)
![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13832616.png)
